
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a pyridine-based compound . It has a molecular weight of 256.69 . The IUPAC name for this compound is tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: is a versatile intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as the Vilsmeier-Haack reaction, to form aldehydes which are pivotal in synthesizing heterocyclic compounds . These heterocyclic structures are often found in pharmaceuticals, reflecting the compound’s significance in medicinal chemistry for drug design and development.
Material Science
In material science, this compound’s pyridine moiety can be used to create polymers with specific electronic properties. Pyridine derivatives are known for their ability to act as electron acceptors, making them useful in creating conductive materials for electronic devices .
Agricultural Chemistry
The chloro and carbamate groups present in this compound suggest potential applications in developing pesticides and herbicides. Carbamates are a class of chemicals that have been used as insecticides due to their ability to inhibit cholinesterase, an enzyme necessary for the proper functioning of an insect’s nervous system .
Bioconjugation in Proteomics
This compound could be employed in bioconjugation techniques within proteomics. The reactive aldehyde group can be used to link biomolecules or attach probes to proteins or antibodies, aiding in the detection and analysis of proteins .
Catalysis
The pyridine ring in Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate can act as a ligand in catalysis. It can coordinate with metals to form complexes that are used as catalysts in various chemical reactions, including cross-coupling reactions that are fundamental in creating complex organic molecules .
Environmental Science
In environmental science, this compound’s ability to form complexes with metals can be explored for the remediation of heavy metal pollution. Such complexes can potentially be used to sequester toxic metals from contaminated sites .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFAVHZVKTXFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



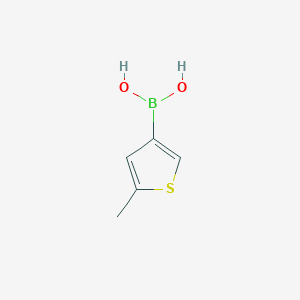

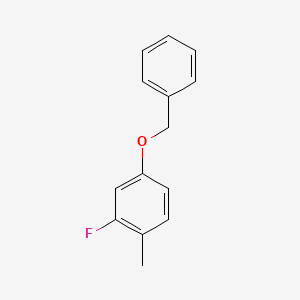
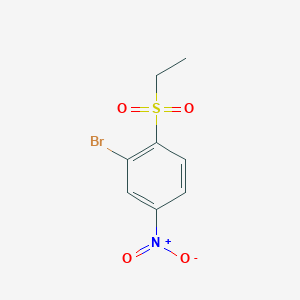
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
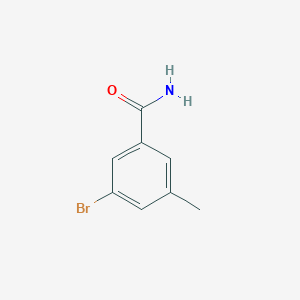

![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)
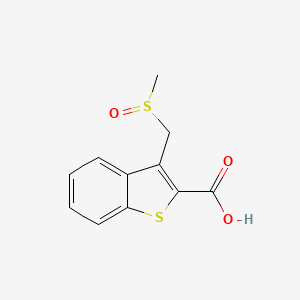
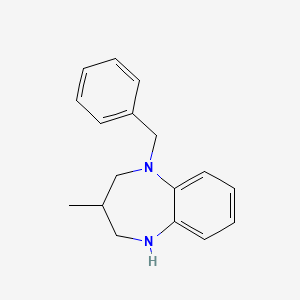

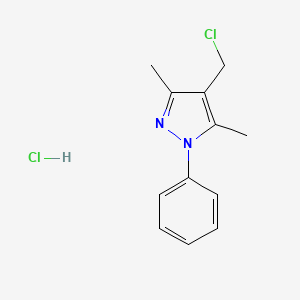
amine](/img/structure/B1525946.png)
